Gonzalitosin I

Descripción

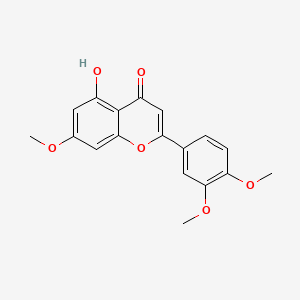

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5-hydroxy-7-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O6/c1-21-11-7-12(19)18-13(20)9-15(24-17(18)8-11)10-4-5-14(22-2)16(6-10)23-3/h4-9,19H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIXDQWDOVZUNNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20183329 | |

| Record name | Gonzalitosin I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29080-58-8 | |

| Record name | Gonzalitosin I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029080588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gonzalitosin I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-HYDROXY-3',4',7-TRIMETHOXYFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LXU4UA4TVC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Gonzalitosin I: A Technical Guide to its Natural Sources, Isolation, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gonzalitosin I, a naturally occurring trimethoxylated flavonoid, has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides an in-depth overview of the current knowledge regarding this compound, focusing on its natural distribution, proposed biosynthetic pathway, and methods for its isolation and biological characterization. Quantitative data are presented in structured tables, and key experimental workflows and biological pathways are visualized to facilitate understanding. This document is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources and Distribution of this compound

This compound has been identified in a variety of plant species, indicating a widespread, albeit not ubiquitous, distribution within the plant kingdom. The primary and most frequently cited source of this compound is Turnera diffusa, commonly known as Damiana. Its presence has also been confirmed in other plant families.

Quantitative Distribution

The concentration of this compound can vary significantly depending on the plant species, geographical location, and environmental conditions. While extensive comparative data is limited, available information on its presence is summarized below.

| Plant Species | Family | Plant Part | Method of Identification | Reference(s) |

| Turnera diffusa (syn. Turnera aphrodisiaca) | Passifloraceae | Aerial parts, Leaves | UHPLC-DAD, Spectroscopic analysis | [1][2][3] |

| Chromolaena laevigata | Asteraceae | Aerial parts | Phytochemical analysis | [4] |

| Leucas cephalotes | Lamiaceae | Whole plant | Phytochemical analysis | [5] |

| Veratrum dahuricum | Melanthiaceae | Not specified | Database entry | [6] |

| Salvia euphratica | Lamiaceae | Not specified | Database entry | [6] |

| Solanum paludosum | Solanaceae | Aerial parts | Phytochemical analysis | [7] |

Biosynthesis of this compound

The biosynthesis of this compound is proposed to follow the general flavonoid pathway, originating from the phenylpropanoid pathway. As a methylated derivative of luteolin, its synthesis involves a series of enzymatic reactions, including hydroxylation and O-methylation. The final methylation steps are crucial in converting the luteolin backbone into this compound.

Isolation and Purification Protocol

A detailed, standardized protocol for the isolation of this compound has not been extensively published. However, based on general flavonoid isolation techniques and information from studies on Turnera diffusa, a general workflow can be proposed.

Experimental Methodology (General)

-

Extraction : Dried and powdered aerial parts of Turnera diffusa are subjected to extraction with methanol or ethanol using a Soxhlet apparatus or maceration.

-

Fractionation : The resulting crude extract is concentrated under reduced pressure and then subjected to liquid-liquid partitioning. Typically, a fractionation with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, is performed. This compound, being a moderately polar flavonoid, is expected to be enriched in the ethyl acetate fraction.

-

Chromatographic Purification : The ethyl acetate fraction is then subjected to column chromatography over silica gel. Elution is carried out with a gradient of increasing polarity, for example, a chloroform-methanol solvent system. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Final Purification : Fractions containing this compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC), typically on a reversed-phase C18 column, to yield the pure compound.

Physicochemical and Spectroscopic Data

The structural elucidation and identification of this compound are based on a combination of spectroscopic techniques.

| Property | Data |

| Molecular Formula | C₁₈H₁₆O₆ |

| Molecular Weight | 328.32 g/mol |

| Appearance | Yellowish solid |

| UV-Vis (λmax in Methanol) | Band I: ~350 nm, Band II: ~260 nm[8] |

NMR Spectroscopic Data

The following are reported ¹H and ¹³C NMR chemical shifts for this compound.

| Position | ¹³C (ppm) | ¹H (ppm, Multiplicity, J in Hz) |

| 2 | 163.6 | |

| 3 | 103.8 | 6.55 (s) |

| 4 | 182.5 | |

| 5 | 162.2 | |

| 6 | 98.1 | 6.35 (d, 2.2) |

| 7 | 165.2 | |

| 8 | 92.7 | 6.45 (d, 2.2) |

| 9 | 157.5 | |

| 10 | 104.2 | |

| 1' | 123.5 | |

| 2' | 111.4 | 7.45 (d, 2.1) |

| 3' | 149.2 | |

| 4' | 151.2 | |

| 5' | 111.1 | 6.95 (d, 8.5) |

| 6' | 120.1 | 7.35 (dd, 8.5, 2.1) |

| 7-OCH₃ | 55.9 | 3.88 (s) |

| 3'-OCH₃ | 56.1 | 3.95 (s) |

| 4'-OCH₃ | 56.1 | 3.95 (s) |

| 5-OH | 12.75 (s) |

Note: NMR data can vary slightly depending on the solvent and instrument used.

Biological Activity

This compound, as a trimethoxyflavone, is expected to exhibit a range of biological activities. Research on closely related methylated flavonoids suggests potential in several therapeutic areas.

Anti-inflammatory Activity

Methylated flavonoids have been shown to possess anti-inflammatory properties. The proposed mechanism often involves the modulation of key inflammatory signaling pathways.

-

Cell Culture : RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Seeding : Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

-

Treatment : Cells are pre-treated with various concentrations of this compound for 1 hour.

-

Stimulation : Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells and incubating for 24 hours.

-

NO Measurement : The production of nitric oxide is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

Data Analysis : The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Cytotoxic Activity

Trimethoxyflavones have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis.

-

Cell Culture : Human cancer cell lines (e.g., MCF-7, HeLa, A549) are maintained in appropriate culture media.

-

Cell Seeding : Cells are seeded in 96-well plates at a suitable density and incubated for 24 hours.

-

Compound Treatment : Cells are treated with a range of concentrations of this compound for 48-72 hours.

-

MTT Addition : MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours to allow the formation of formazan crystals.

-

Formazan Solubilization : The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement : The absorbance is read at 570 nm using a microplate reader.

-

Data Analysis : Cell viability is calculated as a percentage of the untreated control, and the IC₅₀ value is determined.

Conclusion

This compound is a naturally occurring flavonoid with a documented presence in several plant species, most notably Turnera diffusa. Its biosynthesis is believed to proceed through the well-established flavonoid pathway, culminating in specific O-methylation steps. While detailed protocols for its isolation are not abundant, a general workflow involving solvent extraction and chromatographic techniques can be effectively employed. The available spectroscopic data provides a solid foundation for its identification and characterization. Preliminary evidence suggests that this compound may possess valuable anti-inflammatory and cytotoxic properties, warranting further investigation into its mechanisms of action and therapeutic potential. This guide serves as a foundational resource to aid researchers in the exploration of this promising natural product.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and anti-proliferative activities of 5,6,7-trimethoxyflavones and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A Newly Synthesized Flavone from Luteolin Escapes from COMT-Catalyzed Methylation and Inhibits Lipopolysaccharide-Induced Inflammation in RAW264.7 Macrophages via JNK, p38 and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Biosynthetic Pathway of Gonzalitosin I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gonzalitosin I, a tri-O-methylated flavone with the chemical structure 5-hydroxy-3',4',7-trimethoxyflavone, is a plant secondary metabolite of interest for its potential pharmacological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel biocatalysts. This technical guide delineates the putative biosynthetic route to this compound, drawing upon the well-established flavonoid biosynthesis pathway. The synthesis commences with the general phenylpropanoid pathway, leading to the formation of the flavanone backbone, which is subsequently modified through hydroxylation and a series of regioselective O-methylations to yield this compound. This document provides a detailed overview of the enzymatic steps, relevant quantitative data from homologous systems, and comprehensive experimental protocols for the characterization of the key enzymes involved.

Introduction

Flavonoids are a diverse class of plant natural products known for their wide range of biological activities. This compound, identified in plant species such as Veratrum dahuricum and Salvia euphratica, belongs to the flavone subclass and is characterized by methylation at the 7, 3', and 4' hydroxyl groups of the luteolin backbone. The biosynthetic pathway of this compound is a branch of the general flavonoid pathway, a well-elucidated metabolic network in plants. This guide presents a hypothesized, yet scientifically grounded, pathway for the biosynthesis of this compound, providing a framework for future research and biotechnological applications.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into two major stages: the formation of the luteolin core and the subsequent multi-step O-methylation.

Formation of the Luteolin Precursor

The pathway initiates from the amino acid L-phenylalanine, which is channeled into the phenylpropanoid pathway. A series of enzymatic reactions, catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumaroyl-CoA ligase (4CL), converts L-phenylalanine into p-coumaroyl-CoA.

This activated precursor then enters the flavonoid-specific pathway, where chalcone synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. Chalcone isomerase (CHI) then facilitates the stereospecific cyclization of naringenin chalcone into (2S)-naringenin, a key flavanone intermediate.

To form the luteolin backbone, naringenin undergoes hydroxylation at the 3' position of the B-ring, a reaction catalyzed by flavonoid 3'-hydroxylase (F3'H), to yield eriodictyol. Subsequently, flavone synthase (FNS) introduces a double bond between C2 and C3 of the C-ring of eriodictyol, leading to the formation of the flavone luteolin.

Sequential O-Methylation of Luteolin

The final steps in the biosynthesis of this compound involve the sequential methylation of the hydroxyl groups at positions 7, 3', and 4' of luteolin. These reactions are catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). While the exact sequence of these methylation events in the formation of this compound has not been experimentally determined, a plausible route is proposed based on the substrate specificities of known flavonoid OMTs. It is likely that three distinct OMTs with high regioselectivity are involved:

-

Luteolin 7-O-methyltransferase (LOMT) : Catalyzes the transfer of a methyl group from SAM to the 7-hydroxyl group of luteolin.

-

Luteolin 3'-O-methyltransferase (L3'OMT) : Specifically methylates the 3'-hydroxyl group.

-

Flavonoid 4'-O-methyltransferase (F4'OMT) : Acts on a mono- or di-methylated luteolin intermediate to methylate the 4'-hydroxyl group.

The precise order of these methylation steps may vary and could be influenced by the specific enzymatic machinery present in the producing organism.

Visualization of the Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway of this compound from L-phenylalanine.

Quantitative Data

While specific kinetic data for the enzymes in the this compound pathway from its native producers are not available, the following table summarizes representative kinetic parameters of homologous enzymes from other plant species acting on similar substrates. This data provides an insight into the potential efficiency of the enzymatic reactions.

| Enzyme | Substrate | Apparent Km (µM) | Apparent kcat (s-1) | kcat/Km (s-1M-1) | Source Organism |

| Flavonoid 3'-hydroxylase (F3'H) | Naringenin | 5.2 | 0.18 | 3.5 x 104 | Petunia x hybrida |

| Flavone synthase I (FNS I) | Eriodictyol | 25 | 0.42 | 1.7 x 104 | Petroselinum crispum |

| Luteolin 7-O-methyltransferase | Luteolin | 15 | 0.03 | 2.0 x 103 | Chrysosplenium americanum |

| Flavonoid 3'-O-methyltransferase | Luteolin | 7.6 | 0.02 | 2.7 x 103 | Citrus reticulata[1] |

| Flavonoid 4'-O-methyltransferase | Kaempferol | 1.7 | 1.59 | 9.3 x 105 | Dianthus caryophyllus[2] |

Experimental Protocols

The following protocols are generalized methodologies for the key experiments required to elucidate and characterize the biosynthetic pathway of this compound.

Heterologous Expression and Purification of O-Methyltransferases (OMTs)

This protocol describes the expression of a putative plant OMT in Escherichia coli and its subsequent purification.

Experimental Workflow:

Methodology:

-

Gene Cloning:

-

Total RNA is extracted from the plant tissue of interest (e.g., leaves of Salvia euphratica).

-

First-strand cDNA is synthesized using reverse transcriptase.

-

The full-length open reading frame of the putative OMT gene is amplified by PCR using gene-specific primers.

-

The PCR product is cloned into a suitable expression vector, such as pET-28a(+), which often includes an N- or C-terminal polyhistidine tag for purification.

-

-

Protein Expression:

-

The expression vector is transformed into a suitable E. coli expression strain, like BL21(DE3).

-

A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Luria-Bertani (LB) medium containing the appropriate antibiotic.

-

The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

-

The culture is then incubated at a lower temperature (e.g., 18-25°C) for 12-16 hours to enhance protein solubility.

-

Cells are harvested by centrifugation.

-

-

Protein Purification:

-

The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lysed by sonication on ice.

-

The lysate is clarified by centrifugation to remove cell debris.

-

The supernatant containing the soluble His-tagged OMT is loaded onto a Ni-NTA affinity chromatography column.

-

The column is washed with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM) to remove non-specifically bound proteins.

-

The purified OMT is eluted with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).

-

The purity of the eluted protein is assessed by SDS-PAGE.

-

In Vitro Enzyme Assay for O-Methyltransferase Activity

This protocol is designed to determine the activity and substrate specificity of a purified OMT.

Methodology:

-

Reaction Mixture: A typical reaction mixture (e.g., 100 µL) contains:

-

100 mM Tris-HCl buffer (pH 7.5)

-

1-5 µg of purified OMT

-

100 µM of the flavonoid substrate (e.g., luteolin, dissolved in DMSO)

-

200 µM S-adenosyl-L-methionine (SAM)

-

-

Reaction Incubation:

-

The reaction is initiated by the addition of the enzyme.

-

The mixture is incubated at 30°C for a defined period (e.g., 30-60 minutes).

-

-

Reaction Termination and Product Extraction:

-

The reaction is stopped by the addition of an equal volume of methanol or by acidification.

-

The mixture is centrifuged to precipitate the protein.

-

The supernatant is collected for analysis.

-

-

Product Analysis:

-

The reaction products are analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

The identity of the methylated product can be confirmed by comparing its retention time and mass spectrum with an authentic standard or by structural elucidation using NMR.

-

Kinetic Analysis of O-Methyltransferases

To determine the kinetic parameters (Km and Vmax) of an OMT, the enzyme assay is performed with varying concentrations of one substrate while keeping the other substrate at a saturating concentration.

Methodology:

-

Varying Flavonoid Concentration:

-

Set up a series of reactions with a fixed, saturating concentration of SAM (e.g., 500 µM) and varying concentrations of the flavonoid substrate (e.g., 1-100 µM).

-

Measure the initial reaction velocity (rate of product formation) for each substrate concentration.

-

-

Varying SAM Concentration:

-

Set up a series of reactions with a fixed, saturating concentration of the flavonoid substrate and varying concentrations of SAM.

-

Measure the initial reaction velocity for each SAM concentration.

-

-

Data Analysis:

-

Plot the initial velocities against the substrate concentrations.

-

Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values. The kcat can be calculated from Vmax if the enzyme concentration is known.

-

Conclusion

The proposed biosynthetic pathway of this compound provides a solid foundation for future research aimed at its biotechnological production. The pathway follows the canonical flavonoid biosynthesis route to produce the luteolin core, which then undergoes a series of regioselective O-methylations. While the specific enzymes from Veratrum dahuricum or Salvia euphratica remain to be characterized, the provided experimental protocols offer a clear roadmap for their identification, expression, and functional analysis. The quantitative data from related enzymes presented herein serve as a valuable benchmark for these future studies. Elucidation of the complete pathway and the characterization of its enzymes will not only enable the metabolic engineering of high-yield production platforms but also expand our understanding of the biochemical diversity of flavonoid metabolism in the plant kingdom.

References

- 1. Characterization of a Flavonoid 3’/5’/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purification and properties of a new S-adenosyl-L-methionine:flavonoid 4'-O-methyltransferase from carnation (Dianthus caryophyllus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activities of Gonzalitosin I

Compound Identification: Gonzalitosin I, also known by its chemical name 5-Hydroxy-3',4',7'-trimethoxyflavone (HTMF) and synonym 7,3',4'-tri-O-methylluteolin, is a flavonoid compound. It has the molecular formula C₁₈H₁₆O₆ and a molecular weight of 328.3 g/mol . This compound has been isolated from medicinal plants such as Lippia nodiflora.

This guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its anti-inflammatory and anticancer properties. The information is intended for researchers, scientists, and drug development professionals.

Anticancer Activity

This compound has demonstrated significant antiproliferative and pro-apoptotic effects, particularly against human breast cancer cells (MCF-7).

Quantitative Data: Cytotoxicity

The cytotoxic effects of this compound on MCF-7 cells have been evaluated, with the following half-maximal inhibitory concentration (IC₅₀) values determined:

| Cell Line | Treatment Duration | IC₅₀ Value (µg/mL) |

| MCF-7 | 24 hours | 12[1] |

| MCF-7 | 48 hours | 8[1] |

Mechanism of Action: Induction of Apoptosis

This compound induces apoptosis in cancer cells through the modulation of key signaling molecules.[2][3] The proposed mechanism involves the inhibition of the MDM2-p53 interaction, which leads to the activation of the p53 tumor suppressor protein.[2][3] This, in turn, modulates the expression of apoptosis-related proteins, including an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, thereby shifting the Bax/Bcl-2 ratio in favor of apoptosis.[2][3] The activation of this pathway ultimately leads to the cleavage of PARP, a hallmark of apoptosis.[2][3]

Experimental Protocols

The anti-proliferative effect of this compound was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2]

-

Cell Seeding: MCF-7 cells were seeded in 96-well plates at a density of 5 x 10⁴ cells per well and incubated overnight for attachment.[1]

-

Treatment: Cells were treated with various concentrations of this compound (e.g., 5-15 µg/mL) and incubated for 24 and 48 hours.[1]

-

MTT Addition: After incubation, the culture medium was replaced with fresh medium containing MTT solution (5 mg/mL in PBS) and incubated for a further 4 hours.

-

Formazan Solubilization: The formazan crystals were dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.

Apoptotic induction was confirmed using various staining methods.[2]

-

Acridine Orange/Ethidium Bromide (AO/EtBr) Staining: To visualize nuclear morphology and distinguish between viable, apoptotic, and necrotic cells.

-

Hoechst 33258 Staining: To observe chromatin condensation, a characteristic of apoptosis.

-

Annexin V-Cy3 Staining: To detect the translocation of phosphatidylserine, an early marker of apoptosis.[2]

Anti-inflammatory Activity

This compound has been shown to possess potent anti-inflammatory effects in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells.[4]

Quantitative Data: Inhibition of Inflammatory Mediators

| Inflammatory Mediator | Assay | IC₅₀ Value (µg/mL) |

| Soybean Lipoxygenase (LOX) | Enzymatic Assay | 23.97[3][5] |

This compound also significantly inhibits the production of nitric oxide (NO) and reduces the levels of prostaglandin-E2 (PGE2) in a concentration-dependent manner.[6] Furthermore, it reduces the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[6][7]

Mechanism of Action: Downregulation of Pro-inflammatory Gene Expression

The anti-inflammatory action of this compound is mediated by the inhibition of inflammatory mediator release.[4] It significantly reduces the mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), indicating that its inhibitory effects occur at the transcriptional level.[4][7]

Experimental Protocols

-

Cell Line: RAW 264.7 macrophages were used.

-

Culture Conditions: Cells were cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Inflammation Induction: Inflammation was induced by treating the cells with lipopolysaccharide (LPS).

-

This compound Treatment: Cells were co-treated with LPS and various concentrations of this compound.

NO production was measured in the culture supernatants using the Griess reagent.

The levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatants were quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Total RNA was extracted from the cells, and the mRNA expression levels of iNOS and COX-2 were determined by reverse transcription-polymerase chain reaction (RT-PCR).

Other Reported Activities

In addition to its anticancer and anti-inflammatory properties, this compound has been reported to exhibit the following activities:

-

Antioxidant activity [3]

-

Antifungal activity against Candida albicans, Candida krusei, and Candida glabrata.[3]

-

Antitrypanosomal activity against Trypanosoma brucei with a Minimum Inhibitory Concentration (MIC) of 19.0 µM.[3]

-

Reversal of multidrug resistance in cancer cells by inhibiting the BCRP/ABCG2 transporter.[8] An RI₅₀ of 7.2 nM was observed for the reversal of resistance to SN-38 in K562/BCRP cells.[8]

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 5-Hydroxy-3',4',7-trimethoxyflavone | 29080-58-8 [chemicalbook.com]

- 5. 5-Hydroxy-3',4',7-trimethoxyflavone | CAS:29080-58-8 | Manufacturer ChemFaces [chemfaces.com]

- 6. researchgate.net [researchgate.net]

- 7. 5-Hydroxy-3',4',7-trimethoxyflavone | CAS#:29080-58-8 | Chemsrc [chemsrc.com]

- 8. Synthesis of 5-Hydroxy-3',4',7-trimethoxyflavone and Related Compounds and Elucidation of Their Reversal Effects on BCRP/ABCG2-Mediated Anticancer Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

Gonzalitosin I: A Flavonoid with Multi-Faceted Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Gonzalitosin I, chemically identified as 5-Hydroxy-3',4',7'-trimethoxyflavone, is a naturally occurring flavone found in various medicinal plants. As a member of the flavonoid class, this compound has garnered scientific interest for its potential therapeutic applications, particularly in the realms of anti-inflammatory and anticancer activities. This technical guide provides a comprehensive overview of the currently understood therapeutic targets of this compound, detailing its mechanism of action through various signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the discovery and development of novel therapeutic agents.

Anti-Inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties by modulating key mediators and signaling pathways involved in the inflammatory response. Its primary mechanisms include the inhibition of pro-inflammatory enzymes and cytokines.

Key Therapeutic Targets in Inflammation:

-

Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS): this compound has been shown to downregulate the mRNA expression of both COX-2 and iNOS in a concentration-dependent manner.[1][2] This inhibition at the transcriptional level reduces the production of prostaglandins and nitric oxide, two key mediators of inflammation.

-

Pro-inflammatory Cytokines: The production of several pro-inflammatory cytokines is significantly attenuated by this compound. This includes a reduction in Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1][2]

Quantitative Data on Anti-Inflammatory Effects

| Parameter | Cell Line | Treatment | IC50 Value / Effect | Reference |

| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS-induced | Significant inhibition | [1] |

| Prostaglandin E2 (PGE2) | RAW 264.7 Macrophages | LPS-induced | Slight reduction | [1] |

| TNF-α, IL-6, IL-1β Production | RAW 264.7 Macrophages | LPS-induced | Concentration-dependent reduction | [1][2] |

| iNOS mRNA Expression | RAW 264.7 Macrophages | LPS-induced | Significant reduction | [1][2] |

| COX-2 mRNA Expression | RAW 264.7 Macrophages | LPS-induced | Significant reduction | [1][2] |

Signaling Pathways in Anti-Inflammatory Action

The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. By preventing the activation and nuclear translocation of NF-κB, this compound suppresses the transcription of a wide array of pro-inflammatory genes.

Anti-inflammatory signaling pathway of this compound.

Anticancer Activity

This compound exhibits promising anticancer activity through multiple mechanisms, including the reversal of multidrug resistance and the induction of apoptosis in cancer cells.

Key Therapeutic Targets in Cancer:

-

Breast Cancer Resistance Protein (BCRP/ABCG2): this compound has been shown to be a potent inhibitor of the BCRP/ABCG2 drug transporter.[3] By inhibiting this efflux pump, this compound can reverse multidrug resistance in cancer cells, making them more susceptible to conventional chemotherapeutic agents.

-

Apoptosis-Regulating Proteins: In breast cancer cells, this compound modulates the expression of key proteins involved in apoptosis. It upregulates the tumor suppressor protein p53 and the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl-2.[4] This shift in the Bax/Bcl-2 ratio promotes the intrinsic pathway of apoptosis.

Quantitative Data on Anticancer Effects

| Parameter | Cell Line | Treatment | IC50 Value / Effect | Reference |

| Reversal of Drug Resistance (RI50) | K562/BCRP (human leukemia) | Towards SN-38 | 7.2 nM | [3] |

| Cytotoxicity (IC50) | MCF-7 (human breast cancer) | 24 hours | Not specified | [4] |

| Apoptosis Induction | MCF-7 (human breast cancer) | Time-dependent | Increased apoptosis | [4] |

Signaling Pathways in Anticancer Action

The anticancer activity of this compound involves the modulation of the p53 signaling pathway and the intrinsic apoptosis pathway. By stabilizing p53 and altering the balance of Bcl-2 family proteins, this compound triggers a cascade of events leading to programmed cell death.

Anticancer signaling pathway of this compound.

Experimental Protocols

Detailed methodologies for key experiments cited are provided below as a reference for researchers.

Cell Viability Assay (MTT Assay)

This protocol is a standard procedure for assessing the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired time period (e.g., 24, 48 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing buffer (e.g., 10% SDS in 0.01 N HCl or DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the concentration of this compound.

Nitric Oxide Production Assay (Griess Assay)

This protocol is used to quantify the inhibitory effect of this compound on nitric oxide production in macrophage cell lines.

-

Cell Culture and Treatment: Culture RAW 264.7 macrophages in a 96-well plate and stimulate with lipopolysaccharide (LPS) in the presence or absence of different concentrations of this compound for 24 hours.

-

Supernatant Collection: After incubation, collect the cell culture supernatant.

-

Griess Reaction: In a new 96-well plate, mix 100 µL of the collected supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes and measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Cytokine Measurement (ELISA)

This protocol outlines the measurement of pro-inflammatory cytokine levels in cell culture supernatants.

-

Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Sample Incubation: Add cell culture supernatants (collected as in the Griess assay) and standards to the wells and incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.

-

Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature.

-

Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB).

-

Stop Reaction and Read: Stop the reaction with a stop solution (e.g., H₂SO₄) and measure the absorbance at 450 nm.

-

Data Analysis: Calculate the cytokine concentrations in the samples based on the standard curve.

Western Blot Analysis for Apoptosis Proteins

This protocol is used to detect changes in the expression of apoptosis-related proteins.

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p53, Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

This compound presents a compelling profile as a potential therapeutic agent with well-defined targets in both inflammatory and oncological contexts. Its ability to modulate key signaling pathways such as NF-κB and p53, coupled with its capacity to reverse multidrug resistance, underscores its potential for further preclinical and clinical investigation. The data and protocols provided in this guide aim to facilitate future research into the therapeutic applications of this promising natural compound.

References

- 1. researchgate.net [researchgate.net]

- 2. 5-Hydroxy-3',4',7-trimethoxyflavone | CAS#:29080-58-8 | Chemsrc [chemsrc.com]

- 3. Synthesis of 5-Hydroxy-3',4',7-trimethoxyflavone and Related Compounds and Elucidation of Their Reversal Effects on BCRP/ABCG2-Mediated Anticancer Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Gonzalitosin I: A Technical Guide to its Discovery, Research, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gonzalitosin I, a naturally occurring flavonoid, has garnered increasing interest within the scientific community for its diverse pharmacological properties. This technical guide provides a comprehensive overview of the discovery, history of research, and current understanding of this compound's biological activities. It details the initial isolation and characterization, summarizes key quantitative data, and outlines the experimental protocols for significant findings. Furthermore, this document presents visual representations of the compound's known signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and potential therapeutic applications.

Introduction and Discovery

This compound, chemically known as 5-Hydroxy-3',4',7-trimethoxyflavone, is a flavonoid first isolated from the leaves of Turnera diffusa, a plant commonly known as Damiana.[1][2] The initial discovery and characterization of this compound were reported in 1976 by Dominguez and Hinojosa.[3][4][5][6][7][8][9] This seminal work laid the foundation for subsequent investigations into its chemical properties and biological significance. This compound belongs to the flavone subclass of flavonoids and is also referred to as 7,3',4'-tri-O-methylluteolin.[10]

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₆O₆ | [10] |

| Molecular Weight | 328.3 g/mol | [10] |

| IUPAC Name | 2-(3,4-dimethoxyphenyl)-5-hydroxy-7-methoxychromen-4-one | [10] |

| CAS Number | 29080-58-8 | [10] |

History of Research and Biological Activities

Following its discovery, research on this compound has expanded to explore its various biological activities. It has been reported in other plant species, including Veratrum dahuricum and Salvia euphratica.[10] The primary areas of investigation have focused on its anti-inflammatory, anticancer, and drug-resistance-reversing properties.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects. Studies have shown that it can reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), in a dose-dependent manner.[11][12] This inhibition occurs at the transcriptional level, with this compound significantly decreasing the mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[11][12]

Anticancer and Apoptosis-Inducing Activity

In the realm of oncology, this compound has shown promise as an antiproliferative and pro-apoptotic agent. Research on human breast cancer cell lines (MCF-7) has indicated that it can induce apoptosis.[13] In silico molecular docking studies suggest that this compound may exert its effect by inhibiting the binding of MDM2 to p53, thereby stabilizing p53 and triggering the apoptotic cascade.[13]

Reversal of Multidrug Resistance

A notable area of research is the ability of this compound to reverse multidrug resistance in cancer cells. It has been shown to be a potent inhibitor of the breast cancer resistance protein (BCRP/ABCG2), an ATP-binding cassette (ABC) transporter responsible for the efflux of chemotherapeutic drugs.[14] this compound not only inhibits the efflux function of BCRP but also suppresses its expression.[14]

Quantitative Data on Biological Activity

| Activity | Cell Line/Model | Metric | Value | Source |

| Reversal of BCRP/ABCG2-mediated drug resistance (towards SN-38) | K562/BCRP | RI₅₀ | 7.2 nM | [14] |

| Inhibition of Soybean Lipoxygenase | In vitro | IC₅₀ | 23.97 µg/ml | [12] |

| Antitrypanosomal Activity | In vitro | MIC | 19.0 µg/ml | [12] |

Experimental Protocols

Isolation of this compound from Turnera diffusa (General Method based on cited literature)

-

Extraction: Dried and powdered aerial parts of Turnera diffusa are subjected to extraction with a suitable solvent, such as methanol or ethanol.[4]

-

Fractionation: The crude extract is then partitioned with solvents of increasing polarity, for example, n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Chromatography: The fraction containing this compound is further purified using chromatographic techniques. This typically involves column chromatography on silica gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.[4]

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV) spectroscopy.[4]

Assessment of Anti-inflammatory Activity in RAW 264.7 Macrophages

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified period before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Nitric Oxide (NO) Production Assay: The concentration of nitrite, a stable metabolite of NO, in the culture medium is measured using the Griess reagent.

-

Cytokine Measurement: The levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Gene Expression Analysis: The mRNA expression levels of iNOS and COX-2 are determined by reverse transcription-quantitative polymerase chain reaction (RT-qPCR).[11][12]

Evaluation of BCRP/ABCG2-Mediated Drug Resistance Reversal

-

Cell Lines: BCRP-expressing human leukemia cells (K562/BCRP) and their parental non-resistant cell line are used.

-

Cytotoxicity Assay: The cytotoxicity of a chemotherapeutic agent (e.g., SN-38) is assessed in the presence and absence of various concentrations of this compound using an MTT assay or similar cell viability assay. The reversal index (RI) is calculated as the ratio of the IC₅₀ of the anticancer drug alone to that in the presence of the reversing agent.

-

Substrate Accumulation Assay: The effect of this compound on the efflux activity of BCRP is determined by measuring the intracellular accumulation of a fluorescent BCRP substrate, such as Hoechst 33342, using flow cytometry.

-

Western Blotting: The expression level of the BCRP protein in K562/BCRP cells after treatment with this compound is analyzed by Western blotting to determine if the compound affects protein expression.[14]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the known signaling pathways modulated by this compound.

Caption: Anti-inflammatory signaling pathway of this compound.

Caption: Proposed apoptosis induction pathway of this compound.

Experimental Workflows

The following diagrams outline the general workflows for key experiments.

Caption: General workflow for the isolation of this compound.

Caption: Workflow for evaluating BCRP-mediated drug resistance reversal.

Conclusion

This compound has emerged as a promising natural compound with a range of biological activities that warrant further investigation. Its anti-inflammatory, anticancer, and particularly its ability to reverse multidrug resistance, highlight its potential for therapeutic development. This guide provides a foundational understanding for researchers and drug development professionals, summarizing the key findings to date and offering a framework for future studies into the mechanisms and applications of this intriguing flavonoid. Further research is needed to fully elucidate its signaling pathways, conduct in vivo efficacy studies, and explore its potential for clinical translation.

References

- 1. Estimation of Apigenin, an Anxiolytic Constituent, in Turnera aphrodisiaca - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological evaluation of Bioactive Principle of Turnera aphrodisiaca - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Mexican medicinal plants. XXVIII. Isolation of 5-hydroxy-7,3',4'-trimethoxy-flavone from Turnera diffusa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. impactfactor.org [impactfactor.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound | C18H16O6 | CID 5272653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 5-Hydroxy-3',4',7-trimethoxyflavone | CAS#:29080-58-8 | Chemsrc [chemsrc.com]

- 12. 5-Hydroxy-3',4',7-trimethoxyflavone | CAS:29080-58-8 | Manufacturer ChemFaces [chemfaces.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of 5-Hydroxy-3',4',7-trimethoxyflavone and Related Compounds and Elucidation of Their Reversal Effects on BCRP/ABCG2-Mediated Anticancer Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Review of 5-Hydroxy-3',4',7-trimethoxyflavone: A Multifaceted Flavonoid for Therapeutic Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-3',4',7-trimethoxyflavone (HTMF), a methoxylated flavone primarily isolated from the medicinal plant Lippia nodiflora, has garnered significant attention in the scientific community for its diverse pharmacological activities.[1][2] This technical review synthesizes the current literature on HTMF, focusing on its anti-inflammatory, anticancer, and multidrug resistance reversal properties. The document provides a detailed overview of its mechanisms of action, quantitative biological data, and the experimental protocols utilized in its evaluation. This guide is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development, facilitating further investigation into the therapeutic potential of this promising natural compound.

Quantitative Biological Activity

The biological efficacy of 5-Hydroxy-3',4',7-trimethoxyflavone has been quantified across various in vitro models. The following tables summarize the key findings, providing a comparative overview of its activity in different therapeutic areas.

Table 1: Anti-inflammatory Activity of 5-Hydroxy-3',4',7-trimethoxyflavone

| Cell Line | Model | Mediator | Concentration of HTMF | Inhibition/Effect | Reference |

| RAW 264.7 | LPS-induced inflammation | Nitric Oxide (NO) | 1-40 µg/ml | Significant inhibition | [3] |

| RAW 264.7 | LPS-induced inflammation | Prostaglandin-E2 (PGE2) | 1-40 µg/ml | Slight reduction | [3] |

| RAW 264.7 | LPS-induced inflammation | TNF-α | Concentration-dependent | Significant reduction | [3] |

| RAW 264.7 | LPS-induced inflammation | IL-6 | Concentration-dependent | Significant reduction | [3] |

| RAW 264.7 | LPS-induced inflammation | IL-1β | Concentration-dependent | Significant reduction | [3] |

| RAW 264.7 | LPS-induced inflammation | iNOS mRNA | Not specified | Significant reduction | [3] |

| RAW 264.7 | LPS-induced inflammation | COX-2 mRNA | Not specified | Significant reduction | [3] |

Table 2: Anticancer Activity of 5-Hydroxy-3',4',7-trimethoxyflavone

| Cell Line | Assay | Endpoint | Incubation Time | IC50 Value | Reference |

| MCF-7 | MTT Assay | Cytotoxicity | 24 hours | Not specified | [2][4] |

| MCF-7 | MTT Assay | Cytotoxicity | 48 hours | Not specified | [2][4] |

Table 3: Reversal of Multidrug Resistance by 5-Hydroxy-3',4',7-trimethoxyflavone

| Cell Line | Substrate Drug | Assay | Endpoint | RI50 Value | Reference |

| K562/BCRP | 7-ethyl-10-hydroxycamptothecin (SN-38) | Drug sensitivity | Reversal of resistance | 7.2 nM | [1] |

Signaling Pathways and Mechanisms of Action

Anti-inflammatory Signaling Pathway

In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, 5-Hydroxy-3',4',7-trimethoxyflavone exerts its anti-inflammatory effects by inhibiting the production of key pro-inflammatory mediators. This is achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at the transcriptional level.[3] The reduction in these enzymes leads to decreased production of nitric oxide (NO) and prostaglandin E2 (PGE2). Furthermore, HTMF significantly reduces the secretion of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β.[3]

Caption: Anti-inflammatory mechanism of HTMF in LPS-stimulated macrophages.

Anticancer and Apoptosis Induction Pathway

In the context of breast cancer, specifically in MCF-7 cells, 5-Hydroxy-3',4',7-trimethoxyflavone has been shown to inhibit proliferation and induce apoptosis.[2][4] A key mechanism involves the modulation of the p53 tumor suppressor pathway. HTMF is suggested to inhibit the interaction between MDM2 and p53, leading to p53 stabilization and activation.[2] This, in turn, transcriptionally upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, shifting the Bax/Bcl-2 ratio in favor of apoptosis.[2][4] The activation of this intrinsic apoptotic pathway ultimately leads to the cleavage of PARP and programmed cell death.[4]

References

- 1. Synthesis of 5-Hydroxy-3',4',7-trimethoxyflavone and Related Compounds and Elucidation of Their Reversal Effects on BCRP/ABCG2-Mediated Anticancer Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Antiproliferative and apoptosis-induction studies of 5-hydroxy 3',4',7-trimethoxyflavone in human breast cancer cells MCF-7: an in vitro and in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Gonzalitosin I: A Technical Guide to its Role in Traditional Medicine and Modern Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gonzalitosin I, a naturally occurring flavone scientifically known as 5-Hydroxy-3',4',7-trimethoxyflavone, is emerging as a compound of significant interest at the intersection of traditional medicine and contemporary pharmacology. Historically, plants containing this compound, such as Lippia nodiflora, Veratrum dahuricum, and Salvia euphratica, have been utilized in traditional healing practices for their anti-inflammatory properties. This technical guide provides a comprehensive overview of the ethnobotanical context of this compound, its characterized biological activities supported by quantitative data, and detailed experimental methodologies. Furthermore, it elucidates the molecular mechanisms underlying its therapeutic potential, with a focus on its modulation of key inflammatory signaling pathways. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development, facilitating further investigation into the therapeutic applications of this compound.

Introduction

This compound (5-Hydroxy-3',4',7-trimethoxyflavone) is a flavonoid that has been isolated from several plant species, some of which have a history of use in traditional medicine. Flavonoids are a class of polyphenolic secondary metabolites found in plants and are known for their diverse biological activities. The growing interest in natural products for drug discovery has brought compounds like this compound to the forefront of scientific investigation. This guide synthesizes the current knowledge on this compound, with a particular focus on its role in traditional medicine and its scientifically validated pharmacological properties.

Chemical Profile

-

Systematic Name: 5-Hydroxy-3',4',7-trimethoxyflavone

-

Synonyms: 7,3',4'-tri-O-methylluteolin, this compound

-

Molecular Formula: C₁₈H₁₆O₆

-

Molecular Weight: 328.32 g/mol

-

Chemical Structure: (A 2D chemical structure diagram would be placed here in a full whitepaper)

Role in Traditional Medicine

While this compound itself is not explicitly named in traditional medicinal texts, the plants from which it is isolated have a rich history of use in various ethnobotanical systems for treating inflammatory conditions.

-

Lippia nodiflora : Traditionally used in Ayurvedic and other folk medicine systems as an anti-inflammatory, analgesic, and for wound healing.[1][2] The leaves are often made into a paste for external application on swellings and wounds.[3]

-

Veratrum dahuricum : In Traditional Chinese Medicine (TCM), the roots and rhizomes of Veratrum species have been used for the treatment of pain, swelling, and inflammation.[4][5]

-

Salvia euphratica : Species of the Salvia genus are widely used in traditional medicine across the globe for their antiseptic and anti-inflammatory properties.[6]

The documented traditional uses of these plants for inflammatory ailments provide a strong rationale for investigating their bioactive constituents, such as this compound, for modern therapeutic applications.

Pharmacological Activities and Quantitative Data

This compound has been demonstrated to possess a range of biological activities. The following tables summarize the key quantitative data from in vitro studies.

Table 1: Anti-inflammatory and Related Activities

| Activity | Assay System | Endpoint | Result | Reference |

| Lipoxygenase Inhibition | Soybean Lipoxygenase | IC₅₀ | 23.97 µg/mL | [7] |

| Nitric Oxide Production | LPS-stimulated RAW 264.7 macrophages | Inhibition | Concentration-dependent | [8] |

| Prostaglandin E2 (PGE2) Production | LPS-stimulated RAW 264.7 macrophages | Inhibition | Slight reduction at tested concentrations | [8] |

| Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β) | LPS-stimulated RAW 264.7 macrophages | Inhibition | Concentration-dependent | [8] |

| iNOS mRNA Expression | LPS-stimulated RAW 264.7 macrophages | Reduction | Significant | [8] |

| COX-2 mRNA Expression | LPS-stimulated RAW 264.7 macrophages | Reduction | Significant | [8] |

Table 2: Antimicrobial and Antiparasitic Activities

| Activity | Organism | Endpoint | Result | Reference |

| Antibacterial | Staphylococcus aureus (MDR), Escherichia coli (MDR) | MIC | ≤512 µg/mL | [3][9] |

| Antifungal | Candida albicans | MIC | 45 µg/mL (for a similar compound, 5-hydroxy-7,4'-dimethoxyflavone) | [10] |

| Antitrypanosomal | Trypanosoma brucei brucei | MIC | 19.0 µg/mL | [2][7] |

Mechanism of Action: Anti-inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, and their inhibition leads to a downstream reduction in the production of pro-inflammatory mediators.

In response to inflammatory stimuli such as lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65 subunit to translocate to the nucleus, where it initiates the transcription of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, IL-6, and IL-1β. Similarly, the MAPK pathway, involving kinases like JNK, ERK, and p38, is also activated by LPS and contributes to the expression of these inflammatory mediators.

This compound has been shown to inhibit the phosphorylation of IκBα and the p65 subunit of NF-κB, thereby preventing its nuclear translocation.[6] It also suppresses the phosphorylation of key kinases in the MAPK pathway. This dual inhibition leads to a significant reduction in the expression of iNOS and COX-2, and a decrease in the production of nitric oxide, prostaglandins, and pro-inflammatory cytokines.

Caption: Anti-inflammatory signaling pathway of this compound.

Experimental Protocols

This section provides a detailed methodology for a key in vitro experiment used to characterize the anti-inflammatory activity of this compound.

Determination of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

Objective: To quantify the inhibitory effect of this compound on the production of nitric oxide, a key inflammatory mediator, in a cellular model of inflammation.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (dissolved in DMSO to create a stock solution)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO₂) standard solution

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Culture and Seeding:

-

Culture RAW 264.7 cells in supplemented DMEM in a humidified incubator at 37°C with 5% CO₂.

-

Seed the cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in DMEM from the stock solution.

-

Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment) and a negative control (cells with media only).

-

-

LPS Stimulation:

-

Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. The negative control wells should not be stimulated with LPS.

-

-

Nitrite Measurement (Griess Assay):

-

After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using the known concentrations of the NaNO₂ standard solution.

-

Calculate the nitrite concentration in the experimental samples by interpolating from the standard curve.

-

Determine the percentage inhibition of NO production by this compound at each concentration relative to the LPS-stimulated control.

-

Caption: Workflow for NO production assay.

Conclusion and Future Directions

This compound is a promising natural compound with a clear basis for its anti-inflammatory properties, rooted in the traditional use of the plants from which it is derived. The quantitative data and mechanistic insights presented in this guide underscore its potential for development as a therapeutic agent. Future research should focus on:

-

In vivo efficacy and safety studies: To translate the in vitro findings into a preclinical setting.

-

Bioavailability and pharmacokinetic profiling: To understand its absorption, distribution, metabolism, and excretion.

-

Structure-activity relationship (SAR) studies: To identify key functional groups and potentially synthesize more potent analogs.

-

Clinical trials: To ultimately evaluate its therapeutic efficacy in human inflammatory diseases.

The continued investigation of this compound and other natural products from traditional medicine holds significant promise for the discovery of novel and effective treatments for a wide range of human ailments.

References

- 1. benchchem.com [benchchem.com]

- 2. 5-Hydroxy-3',4',7-trimethoxyflavone | CAS:29080-58-8 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. Structural and Microbiological Characterization of 5-Hydroxy-3,7,4'-Trimethoxyflavone: A Flavonoid Isolated from Vitex gardneriana Schauer Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers | MDPI [mdpi.com]

- 5. 5-Hydroxy-3',4',7-trimethoxyflavone | CAS:29080-58-8 | Manufacturer ChemFaces [chemfaces.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Isolation and characterization of an antifungal compound 5-hydroxy-7,4’-dimethoxyflavone from Combretum zeyheri - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In-Vitro Screening of Novel Bioactive Compounds: A Technical Guide

Disclaimer: As of November 2025, publicly available scientific literature lacks specific in-vitro screening data for a compound designated "Gonzalitosin I." The following guide, therefore, presents a generalized framework for the preliminary in-vitro screening of a novel, hypothetical natural product, drawing upon established methodologies in drug discovery and development. This document is intended to serve as a comprehensive template for researchers, scientists, and drug development professionals engaged in the initial evaluation of new chemical entities.

Introduction

The preliminary in-vitro screening of a novel compound, herein hypothetically referred to as Compound X (in lieu of this compound), is a critical first step in the drug discovery pipeline. This phase aims to elucidate the compound's basic biological activities and assess its potential for therapeutic development. Key areas of investigation typically include cytotoxicity, and other specific bioactivities such as anti-inflammatory potential. This guide outlines a standard operational procedure for conducting these initial screens, presenting data in a structured format, and visualizing experimental workflows and potential mechanisms of action.

Cytotoxicity Assessment

A fundamental initial screen for any potential therapeutic agent is the evaluation of its cytotoxicity. This determines the concentration range at which the compound may be safely studied in cell-based assays and provides a preliminary indication of its therapeutic window. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To determine the concentration of Compound X that reduces cell viability by 50% (IC50).

Materials:

-

Human cell line (e.g., HeLa, HEK293, or a cancer cell line relevant to the therapeutic target)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Compound X stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the selected cell line into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of Compound X in culture medium. After 24 hours, replace the existing medium with medium containing various concentrations of Compound X. Include a vehicle control (medium with the same concentration of the solvent used to dissolve Compound X) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a further 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation: Cytotoxicity of Compound X

| Cell Line | Incubation Time (hours) | IC50 (µM) |

| HeLa | 24 | 75.2 |

| 48 | 52.8 | |

| 72 | 35.1 | |

| HEK293 | 24 | > 100 |

| 48 | 89.4 | |

| 72 | 68.3 |

Anti-Inflammatory Activity Screening

For compounds with potential applications in inflammatory diseases, initial in-vitro screens can provide valuable insights. Common assays include the inhibition of protein denaturation and proteinase inhibitory activity.

Experimental Protocol: Albumin Denaturation Assay

Objective: To assess the ability of Compound X to inhibit heat-induced protein denaturation.

Materials:

-

Bovine Serum Albumin (BSA) or Egg Albumin

-

Phosphate Buffered Saline (PBS, pH 6.4)

-

Compound X stock solution

-

Aspirin (as a standard anti-inflammatory drug)

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of albumin solution, 2.8 mL of PBS, and 2 mL of varying concentrations of Compound X. A control group without the compound and a standard group with aspirin are also prepared.

-

Incubation: Incubate all mixtures at 37°C for 20 minutes.

-

Heat-Induced Denaturation: Induce denaturation by heating the mixtures at 70°C for 10 minutes.

-

Cooling and Measurement: After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.

-

Calculation: The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Experimental Protocol: Proteinase Inhibitory Activity Assay

Objective: To evaluate the ability of Compound X to inhibit the activity of proteinases.

Materials:

-

Trypsin

-

Casein

-

Tris-HCl buffer (pH 7.4)

-

Compound X stock solution

-

Aspirin (as a standard)

-

Perchloric acid

-

Spectrophotometer

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing 2 mL of 20 mM Tris-HCl buffer, 1 mL of trypsin solution, and 1 mL of varying concentrations of Compound X.

-

Incubation: Incubate the mixture at 37°C for 5 minutes.

-

Substrate Addition: Add 1 mL of casein solution and incubate for an additional 20 minutes.

-

Reaction Termination: Stop the reaction by adding 1 mL of perchloric acid.

-

Centrifugation and Measurement: Centrifuge the mixture and measure the absorbance of the supernatant at 210 nm.

-

Calculation: The percentage inhibition of proteinase activity is calculated.

Data Presentation: Anti-Inflammatory Activity of Compound X

| Assay | Concentration (µg/mL) | % Inhibition by Compound X | % Inhibition by Aspirin (Standard) |

| Albumin Denaturation | 10 | 15.3 | 25.8 |

| 50 | 38.7 | 45.2 | |

| 100 | 62.1 | 70.5 | |

| Proteinase Inhibition | 10 | 12.5 | 22.4 |

| 50 | 35.2 | 41.8 | |

| 100 | 58.9 | 65.3 |

Visualizations

Experimental Workflow

Caption: Workflow for the preliminary in-vitro screening of Compound X.

Hypothetical Signaling Pathway

Caption: Hypothetical inhibition of the NF-κB signaling pathway by Compound X.

Methodological & Application

Application Notes and Protocols: Isolation of Gonzalitosin I from Turnera aphrodisiaca

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gonzalitosin I, a flavonoid found in the plant Turnera aphrodisiaca, has been noted as one of its chemical constituents.[1][2][3][4][5][6][7] Flavonoids as a class of secondary metabolites are of significant interest to the scientific community due to their wide range of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer properties. This document provides a generalized protocol for the isolation of this compound from Turnera aphrodisiaca, based on established methods for flavonoid separation. It also presents an overview of potential biological activities and associated signaling pathways, extrapolated from the known functions of similar flavonoids, to guide further research and drug development efforts.

Data Presentation

Table 1: Extraction Yields from Turnera aphrodisiaca

| Extraction Solvent | Yield (% w/w) | Reference |

| Petroleum Ether | Not Available | |

| Chloroform | Not Available | |

| Methanol | Not Available | |

| Ethanol | Not Available | |

| Water | Not Available |

Table 2: Purity and Yield of Isolated this compound (Hypothetical)

| Purification Step | This compound Yield (mg) | Purity (%) | Analytical Method |

| Crude Methanolic Extract | N/A | N/A | N/A |

| Silica Gel Column Chromatography | Hypothetical Value | Hypothetical Value | HPLC-UV |

| Preparative HPLC | Hypothetical Value | Hypothetical Value | HPLC-UV, LC-MS |

Experimental Protocols

The following protocols are generalized based on methods for the isolation of flavonoids from plant materials, including studies on Turnera aphrodisiaca.[8][9]

Protocol 1: Extraction of Flavonoids from Turnera aphrodisiaca

-

Plant Material Preparation:

-

Obtain dried aerial parts of Turnera aphrodisiaca.

-

Grind the plant material into a fine powder to increase the surface area for extraction.

-

-

Defatting (Optional but Recommended):

-

To remove non-polar constituents that may interfere with subsequent steps, perform a preliminary extraction with a non-polar solvent.

-

Soxhlet extract the powdered plant material with petroleum ether for 6-8 hours.

-

Discard the petroleum ether extract and air-dry the marc.

-

-

Flavonoid Extraction:

-

Extract the defatted plant material with methanol or ethanol using a Soxhlet apparatus for 18-24 hours.

-

Alternatively, macerate the plant material in methanol or ethanol at room temperature for 48-72 hours with occasional shaking.

-

Collect the solvent extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

-

Protocol 2: Isolation of this compound by Column Chromatography

-

Preparation of the Column:

-

Use silica gel (60-120 mesh) as the stationary phase.

-

Prepare a slurry of the silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

-

Wash the packed column with the starting mobile phase until the bed is stabilized.

-

-

Sample Loading:

-

Adsorb the crude methanolic/ethanolic extract onto a small amount of silica gel.

-

Allow the solvent to evaporate completely.

-

Carefully load the dried, adsorbed sample onto the top of the prepared column.

-

-

Elution:

-

Elute the column with a gradient of solvents with increasing polarity. A common solvent system starts with hexane and gradually increases the proportion of ethyl acetate, followed by the addition of methanol.

-

Example of a gradient elution:

-

100% Hexane

-

Hexane:Ethyl Acetate mixtures (e.g., 9:1, 8:2, 1:1, 2:8, 1:9 v/v)

-

100% Ethyl Acetate

-

Ethyl Acetate:Methanol mixtures (e.g., 9.5:0.5, 9:1 v/v)

-

-

-

Fraction Collection and Analysis:

-

Collect fractions of the eluate of a consistent volume.

-

Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Toluene:Ethyl Acetate, 4:1) and visualize under UV light (254 nm and 366 nm).[1]

-

Pool the fractions that show a similar TLC profile corresponding to the expected Rf value for this compound.

-

Protocol 3: Purification by Preparative High-Performance Liquid Chromatography (HPLC)

-

HPLC System:

-

Utilize a preparative HPLC system equipped with a C18 column.

-

-

Mobile Phase:

-

A gradient of acetonitrile and water (both containing 0.1% formic acid) is a common mobile phase for flavonoid separation.

-

-

Purification:

-

Dissolve the partially purified, pooled fractions from column chromatography in a suitable solvent (e.g., methanol).

-

Inject the sample into the preparative HPLC system.

-